molecular formula C10H22N2O B13287970 N,N-Dimethyl-2-[(2-methylpentyl)amino]acetamide

N,N-Dimethyl-2-[(2-methylpentyl)amino]acetamide

Cat. No.: B13287970
M. Wt: 186.29 g/mol
InChI Key: KKHZKHXQHZYBMW-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-[(2-methylpentyl)amino]acetamide is an organic compound with the molecular formula C10H22N2O It is a derivative of acetamide and is characterized by the presence of a dimethylamino group and a 2-methylpentyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-[(2-methylpentyl)amino]acetamide typically involves the reaction of N,N-dimethylacetamide with 2-methylpentylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

N,N-dimethylacetamide+2-methylpentylamineThis compound\text{N,N-dimethylacetamide} + \text{2-methylpentylamine} \rightarrow \text{this compound} N,N-dimethylacetamide+2-methylpentylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-[(2-methylpentyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

N,N-Dimethyl-2-[(2-methylpentyl)amino]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It may be used in the production of specialty chemicals, polymers, or as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-[(2-methylpentyl)amino]acetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or enzymology.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylacetamide: A simpler analog without the 2-methylpentyl group.

    N,N-Dimethyl-2-[(2-methylpropyl)amino]acetamide: A structurally similar compound with a different alkyl group.

    N,N-Dimethylglycinamide: Another related compound with different substituents.

Uniqueness

N,N-Dimethyl-2-[(2-methylpentyl)amino]acetamide is unique due to the presence of both the dimethylamino and 2-methylpentyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

N,N-dimethyl-2-(2-methylpentylamino)acetamide

InChI

InChI=1S/C10H22N2O/c1-5-6-9(2)7-11-8-10(13)12(3)4/h9,11H,5-8H2,1-4H3

InChI Key

KKHZKHXQHZYBMW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CNCC(=O)N(C)C

Origin of Product

United States

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